molecular formula C12H14Cl2O3 B14669466 Butyl (3,4-dichlorophenoxy)acetate CAS No. 43136-56-7

Butyl (3,4-dichlorophenoxy)acetate

Cat. No.: B14669466
CAS No.: 43136-56-7
M. Wt: 277.14 g/mol
InChI Key: JNDCLHKDUUHDBR-UHFFFAOYSA-N
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Description

Butyl (3,4-dichlorophenoxy)acetate is an organic compound with the molecular formula C₁₂H₁₄Cl₂O₃ It is an ester derived from the reaction between butanol and 3,4-dichlorophenoxyacetic acid

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of butyl (3,4-dichlorophenoxy)acetate typically involves the esterification of 3,4-dichlorophenoxyacetic acid with butanol. The reaction is catalyzed by an acid, such as sulfuric acid, and is carried out under reflux conditions. The general reaction scheme is as follows:

3,4-Dichlorophenoxyacetic acid+ButanolH2SO4Butyl (3,4-dichlorophenoxy)acetate+Water\text{3,4-Dichlorophenoxyacetic acid} + \text{Butanol} \xrightarrow{\text{H}_2\text{SO}_4} \text{this compound} + \text{Water} 3,4-Dichlorophenoxyacetic acid+ButanolH2​SO4​​Butyl (3,4-dichlorophenoxy)acetate+Water

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The reaction mixture is typically heated to around 100°C, and the water produced is continuously removed to drive the reaction to completion. The product is then purified by distillation or other separation techniques.

Chemical Reactions Analysis

Types of Reactions

Butyl (3,4-dichlorophenoxy)acetate can undergo various chemical reactions, including:

    Hydrolysis: In the presence of water and an acid or base, the ester bond can be cleaved to yield 3,4-dichlorophenoxyacetic acid and butanol.

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Substitution: The chlorine atoms on the aromatic ring can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Hydrolysis: Acidic or basic conditions, typically using hydrochloric acid or sodium hydroxide.

    Oxidation: Strong oxidizing agents such as potassium permanganate or chromium trioxide.

    Substitution: Nucleophiles such as amines or thiols under appropriate conditions.

Major Products

    Hydrolysis: 3,4-dichlorophenoxyacetic acid and butanol.

    Oxidation: Various carboxylic acids or oxidized derivatives.

    Substitution: Products where the chlorine atoms are replaced by other functional groups.

Scientific Research Applications

Butyl (3,4-dichlorophenoxy)acetate has several applications in scientific research:

    Agriculture: It is used as a herbicide to control broadleaf weeds.

    Chemistry: It serves as a reagent in organic synthesis for the preparation of more complex molecules.

    Biology: It is studied for its effects on plant growth and development.

    Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the modulation of plant hormone pathways.

Mechanism of Action

The mechanism of action of butyl (3,4-dichlorophenoxy)acetate involves its interaction with specific molecular targets in plants. It mimics the action of natural plant hormones, such as auxins, leading to uncontrolled growth and eventually the death of the plant. The compound binds to auxin receptors, triggering a cascade of events that disrupt normal cellular processes.

Comparison with Similar Compounds

Similar Compounds

  • Butyl (2,4-dichlorophenoxy)acetate
  • Isooctyl (2,4-dichlorophenoxy)acetate
  • Methyl (3,4-dichlorophenoxy)acetate

Uniqueness

Butyl (3,4-dichlorophenoxy)acetate is unique due to its specific substitution pattern on the aromatic ring, which influences its reactivity and biological activity. Compared to butyl (2,4-dichlorophenoxy)acetate, it has different herbicidal properties and may be more effective against certain types of weeds.

Properties

CAS No.

43136-56-7

Molecular Formula

C12H14Cl2O3

Molecular Weight

277.14 g/mol

IUPAC Name

butyl 2-(3,4-dichlorophenoxy)acetate

InChI

InChI=1S/C12H14Cl2O3/c1-2-3-6-16-12(15)8-17-9-4-5-10(13)11(14)7-9/h4-5,7H,2-3,6,8H2,1H3

InChI Key

JNDCLHKDUUHDBR-UHFFFAOYSA-N

Canonical SMILES

CCCCOC(=O)COC1=CC(=C(C=C1)Cl)Cl

Origin of Product

United States

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